Welcome to the BenchChem Online Store!
molecular formula C14H17NO2S B601930 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione CAS No. 97483-11-9

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Cat. No. B601930
M. Wt: 263.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04780480

Procedure details

Morpholine (1.5 ml), 2,3-dihydro-5-acetylbenzofuran (2.0 g), sulfur (0.395 g) and p-toluene sulfonic acid (0.060 g) were heated at reflux. After 3 hours, the reaction mixture was cooled and 6 ml of methanol added. This solution was further cooled which precipitated the morpholide. The precipitate was filtered and washed with cold methanol to give 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide, m.p.--144°-147° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.395 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]([C:10]1[CH:11]=[CH:12][C:13]2[O:17][CH2:16][CH2:15][C:14]=2[CH:18]=1)(=O)[CH3:8].[S].C1(C)C=CC([S:26](O)(=O)=O)=CC=1>CO>[O:17]1[C:13]2[CH:12]=[CH:11][C:10]([CH2:7][C:8]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[S:26])=[CH:18][C:14]=2[CH2:15][CH2:16]1 |^3:18|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(CCO2)C1
Name
Quantity
0.395 g
Type
reactant
Smiles
[S]
Name
Quantity
0.06 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
This solution was further cooled which
CUSTOM
Type
CUSTOM
Details
precipitated the morpholide
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with cold methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)CC(=S)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.